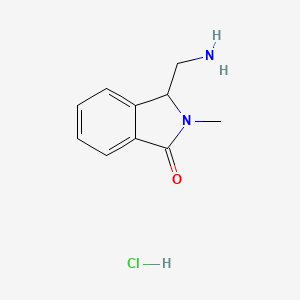

3-(aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of isoindoline, which is a heterocyclic organic compound. The structure suggests that it might have interesting chemical and biological properties .

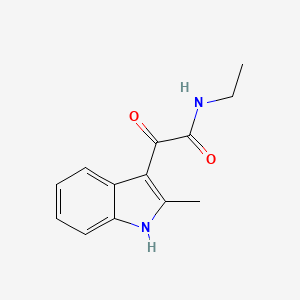

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amines . For example, amines can react with carbonyl compounds to form imines .Molecular Structure Analysis

The molecular structure of this compound would likely include a 2,3-dihydro-1H-isoindol-1-one core, with an aminomethyl (–CH2NH2) group at the 3-position and a methyl (–CH3) group at the 2-position .Chemical Reactions Analysis

Amines, such as the aminomethyl group in this compound, are generally good nucleophiles and can participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, similar compounds like aminomethylphenylboronic acid are solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

- A study by Couture et al. (1997) focused on the synthesis of 3-(alkyl and aryl)methylene-2,3-dihydro-1H-isoindol-1-one derivatives via a one-pot reaction. This research highlights the compound's relevance in chemical synthesis processes, particularly in forming structurally similar derivatives that could have diverse applications in materials science, pharmaceuticals, and organic chemistry (Couture, Deniau, & Grandclaudon, 1997).

Corrosion Inhibition

- Research by Gupta et al. (2017) on the development of new phosphonate-based corrosion inhibitors for mild steel in hydrochloric acid demonstrates the potential application of similar compounds in industrial processes. Although not directly about the specified compound, this study underscores the relevance of structurally related compounds in creating effective corrosion inhibitors, which could be critical in industrial maintenance and longevity (Gupta et al., 2017).

Aminomethylation Reactions

- Aminomethylation, a key reaction in organic synthesis involving the introduction of an aminomethyl group into molecules, has wide-ranging implications in drug development, synthesis of complex molecules, and material science. Studies like those conducted by Mastalir et al. (2017), which explored manganese-catalyzed aminomethylation of aromatic compounds using methanol as a sustainable C1 building block, illustrate the importance of understanding and manipulating compounds like 3-(aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride in green chemistry and sustainable processes (Mastalir et al., 2017).

Wirkmechanismus

Target of Action

The primary target of 3-(aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride is Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis in Mycobacterium tuberculosis .

Mode of Action

The compound inhibits the function of LeuRS by binding to it . This prevents the enzyme from charging tRNA^Leu with leucine, which is a crucial step in protein synthesis . The inhibition of LeuRS disrupts protein synthesis, thereby inhibiting the growth and proliferation of Mycobacterium tuberculosis .

Biochemical Pathways

The compound affects the protein synthesis pathway in Mycobacterium tuberculosis . By inhibiting LeuRS, it prevents the proper formation of proteins, which are essential for various cellular functions and the survival of the bacteria .

Pharmacokinetics

Similar compounds have shown good antitubercular activity with high selectivity over human cytoplasmic protein synthesis inhibition . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of LeuRS by 3-(aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride leads to the disruption of protein synthesis in Mycobacterium tuberculosis . This results in the inhibition of bacterial growth and proliferation, thereby exerting an antitubercular effect .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(aminomethyl)-2-methyl-3H-isoindol-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c1-12-9(6-11)7-4-2-3-5-8(7)10(12)13;/h2-5,9H,6,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCGPVYSOXKWKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=CC=CC=C2C1=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole](/img/structure/B2834671.png)

![1-cyclohexyl-3-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2834672.png)

![N-(4-fluorobenzyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2834688.png)

![3-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2834693.png)